molecular formula C5HCl2F3N2 B1312681 2,5-Dichloro-4-(trifluoromethyl)pyrimidine CAS No. 785777-98-2

2,5-Dichloro-4-(trifluoromethyl)pyrimidine

Cat. No. B1312681
CAS RN: 785777-98-2
M. Wt: 216.97 g/mol
InChI Key: TXXQDEGSBJJCSM-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a white liquid or solid . It is a reactant in the preparation of pyrimidine derivatives as inhibitors of gene ALK protein Kinase phosphorylating kinase and as cell proliferation inhibitors .


Synthesis Analysis

The synthesis of this compound has been described in a patent . The method involves a novel approach that overcomes the limitations of previous methods, such as the use of toxic and expensive gaseous reagents and environmentally inappropriate solvents . The reaction temperature in step a) is kept in a range of about 40-100° C .


Molecular Structure Analysis

The molecular formula of this compound is C5HCl2F3N2 . Its molecular weight is 216.98 .


Chemical Reactions Analysis

2,4-Dichloro-5-trifluoromethylpyrimidine is a reactant in the preparation of pyrimidine derivatives . It can undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .


Physical And Chemical Properties Analysis

This compound is a white liquid or solid . It has a molecular weight of 216.98 . Its physical state at 20 degrees Celsius is liquid .

Scientific Research Applications

Reactivity and Isomer Formation

2,5-Dichloro-4-(trifluoromethyl)pyrimidine is involved in chemical reactions leading to isomer formation. For instance, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole resulted in two structural isomers, separable by chromatography. The molecule was found to be essentially planar, indicating its structural stability and potential for use in complex chemical reactions (Bunker et al., 2010).

Lewis Acid Catalysis

The compound also plays a crucial role in the selective addition of amines, a process enhanced by Lewis acids. This process allows for the creation of a variety of 2,4-diamino-pyrimidine systems from corresponding dichloro-pyrimidines, expanding its utility in synthetic chemistry (Richter et al., 2013).

Synthesis and Functionalization

Metal-Bearing Pyrimidines

The stability of 5-pyrimidyllithium species, particularly when flanked by electron-withdrawing groups like trifluoromethyl and halogens, is notable. This stability is leveraged to produce 5-carboxylic acids in high yields, demonstrating the compound's versatility in synthesis applications (Schlosser et al., 2006).

Material Science and Electronics

Electroluminescent Materials

The compound's derivatives are utilized in the synthesis of heteroleptic Ir(III) metal complexes, showing potential in light-emitting applications. These materials are significant for organic light-emitting diodes (OLEDs), indicating the compound's relevance in advanced material science and electronics (Chih‐Hao Chang et al., 2013).

Safety and Hazards

2,5-Dichloro-4-(trifluoromethyl)pyrimidine is classified as Acute Tox. 2 Oral - Eye Irrit. 2 . It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

2,5-Dichloro-4-(trifluoromethyl)pyrimidine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for these derivatives has been increasing steadily in the last 30 years . They have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-4-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes, which in turn affects the production of proteins and other essential biomolecules . Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced activity . Long-term effects observed in in vitro and in vivo studies include changes in cellular function and viability, which are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include organ damage, altered physiological functions, and in severe cases, mortality .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in biochemical and cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that this compound reaches its intended targets within the cell . The compound’s distribution within subcellular compartments can also affect its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

2,5-dichloro-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXQDEGSBJJCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463380
Record name 2,5-dichloro-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

785777-98-2
Record name 2,5-dichloro-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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